5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid
Description
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid (CAS: 7123-64-0) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5, a 4-nitrophenyl group at position 3, and a carboxylic acid moiety at position 2. The compound is synthesized via nitration of 5-methyl-3-phenylisoxazole-4-carboxylic acid using fuming nitric acid at 0°C, yielding a mixture of regioisomers with the 4-nitrophenyl derivative as a major product . Its structural features make it a valuable intermediate in medicinal chemistry, particularly in the development of amide-based derivatives for pharmacological studies .
Properties
CAS No. |
7123-64-0 |
|---|---|
Molecular Formula |
C11H8N2O5 |
Molecular Weight |
248.19 g/mol |
IUPAC Name |
5-methyl-3-(4-nitrophenyl)-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8N2O5/c1-6-9(11(14)15)10(12-18-6)7-2-4-8(5-3-7)13(16)17/h2-5H,1H3,(H,14,15) |
InChI Key |
VFJLIEUAOCAYLH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-nitrobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by cyclization with acetic anhydride to yield the isoxazole ring . The reaction conditions often involve refluxing in methanol or other suitable solvents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as copper (I) or ruthenium (II) may be employed to facilitate the cycloaddition reactions .
Chemical Reactions Analysis
Types of Reactions
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and metal catalysts.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions often involve strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 5-Methyl-3-(4-aminophenyl)isoxazole-4-carboxylic acid.
Reduction: Formation of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-methanol.
Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid has been investigated for its potential biological activities, particularly as an enzyme inhibitor. Research indicates that it may exhibit anti-inflammatory and anticancer properties:
- Enzyme Inhibition : The compound shows the ability to inhibit specific enzymes by binding to their active sites, disrupting biological pathways that could lead to therapeutic effects.
- Anti-inflammatory Properties : Studies have suggested its utility in treating conditions characterized by inflammation .
- Anticancer Potential : Preliminary investigations reveal that the compound may inhibit tumor growth by interfering with cancer cell metabolism and proliferation pathways .
Synthesis and Production
The synthesis of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid typically involves cyclization reactions from appropriate precursors. Common methods include:
- Cyclization Reactions : Utilizing starting materials such as substituted phenyl compounds.
- Optimized Synthetic Routes : Employing continuous flow reactors to enhance yield and minimize by-products for large-scale production.
Applications in Drug Development
The compound's potential applications extend into drug development, particularly in creating new therapeutic agents:
- Anti-inflammatory Drugs : Its structure allows for modifications that could lead to more effective anti-inflammatory medications .
- Cancer Therapeutics : Given its enzyme inhibition capabilities, it may serve as a lead compound for developing anticancer drugs that target specific pathways involved in tumor growth .
Case Studies
- Anti-inflammatory Research :
- Anticancer Activity :
Mechanism of Action
The mechanism of action of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes or receptors. The isoxazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The compound’s activity and applications are influenced by substituents on the phenyl ring. Below is a comparative analysis with key analogs (Table 1):
Table 1: Comparison of Structural and Physicochemical Properties
Key Differences and Implications
Electronic Effects
- Nitro Substituents : The 4-nitrophenyl group is strongly electron-withdrawing, enhancing the electrophilicity of the isoxazole ring. This property may improve binding affinity in enzyme inhibition (e.g., GABA transporters) compared to electron-donating groups like methyl .
- Methyl/Amino Substituents: The p-tolyl (methyl) and 4-aminophenyl groups are electron-donating, which could reduce reactivity but improve solubility.
Biological Activity
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid is with a molecular weight of approximately 248.19 g/mol. The compound features an isoxazole ring structure, which is known for its role in various biological activities. The presence of the nitrophenyl substituent is critical as it enhances the compound's reactivity and interaction with biological targets.
Research indicates that 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid primarily functions as an enzyme inhibitor . It interacts with specific enzymes by binding to their active sites, disrupting various biological pathways, which can lead to anti-inflammatory and anticancer effects. The nitro group in the structure is believed to influence electron distribution, enhancing these interactions.
Anti-inflammatory Effects
The compound has shown promising results in modulating inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various cell models .
Anticancer Properties
5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid has been investigated for its anticancer potential. It has demonstrated the ability to inhibit tumor cell proliferation and induce apoptosis in several cancer cell lines. The mechanism involves the modulation of transcription factors such as GATA4 and NKX2-5, which are crucial for cancer cell survival and proliferation .
Case Studies
-
Inhibition of GATA4-NKX2-5 Transcriptional Synergy :
A study explored the compound's ability to inhibit the transcriptional synergy between GATA4 and NKX2-5, which is vital for cardiac function and tumor progression. The compound exhibited an IC50 value of approximately 3 μM, indicating potent inhibitory activity . -
Cytotoxicity Assessment :
In a comparative study, 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid was tested against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). Results indicated selective cytotoxicity with minimal effects on normal cells, highlighting its potential as a therapeutic agent .
Structure-Activity Relationship (SAR)
The unique combination of functional groups in 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid contributes significantly to its biological activity. A SAR analysis revealed that modifications to the isoxazole ring or the nitrophenyl substituent could enhance or diminish its inhibitory effects on target enzymes .
| Compound | Molecular Formula | Biological Activity |
|---|---|---|
| 5-Methyl-3-(4-nitrophenyl)isoxazole-4-carboxylic acid | C₁₁H₁₀N₂O₄ | Enzyme inhibitor, anti-inflammatory, anticancer |
| 5-Methylisoxazole-4-carboxylic acid | C₇H₇NO₄ | Lower bioactivity due to lack of nitro group |
| 5-Amino-3-methylisoxazole-4-carboxylic acid | C₈H₈N₂O₄ | Different reactivity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
